molecular formula C10H17N3 B15230252 4-(Aminomethyl)-N,N-diethylpyridin-2-amine

4-(Aminomethyl)-N,N-diethylpyridin-2-amine

Cat. No.: B15230252
M. Wt: 179.26 g/mol
InChI Key: LAEYAFFISZWGHP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N,N-diethylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with two ethyl groups attached to the nitrogen atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N,N-diethylpyridin-2-amine typically involves the reaction of 4-(Chloromethyl)pyridine with diethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N,N-diethylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(Aminomethyl)-N,N-diethylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyridine: Lacks the diethyl groups, leading to different chemical and biological properties.

    N,N-Diethylpyridin-2-amine: Lacks the aminomethyl group, affecting its reactivity and applications.

    4-(Chloromethyl)-N,N-diethylpyridin-2-amine: Contains a chloromethyl group instead of an aminomethyl group, leading to different reactivity.

Uniqueness

4-(Aminomethyl)-N,N-diethylpyridin-2-amine is unique due to the presence of both the aminomethyl and diethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications, from chemical synthesis to pharmaceutical research.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-(aminomethyl)-N,N-diethylpyridin-2-amine

InChI

InChI=1S/C10H17N3/c1-3-13(4-2)10-7-9(8-11)5-6-12-10/h5-7H,3-4,8,11H2,1-2H3

InChI Key

LAEYAFFISZWGHP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=CC(=C1)CN

Origin of Product

United States

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